molecular formula C15H19NO4S B12159436 Methyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12159436
M. Wt: 309.4 g/mol
InChI Key: UJGDDDPTRUGVSD-UHFFFAOYSA-N
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Description

This compound belongs to the 2-amino-3-acyl-tetrahydrobenzothiophene class, characterized by a benzothiophene core fused to a cyclohexene ring. The key substituents include a methyl ester at position 3 and a tetrahydrofuran-2-ylcarbonylamino group at position 2. Such derivatives are synthesized via nucleophilic acyl substitution reactions, often involving anhydrides or activated carbonyl reagents. While the provided evidence lacks explicit data on its biological activity, structurally related compounds exhibit antibacterial, antifungal, and antioxidant properties .

Properties

Molecular Formula

C15H19NO4S

Molecular Weight

309.4 g/mol

IUPAC Name

methyl 2-(oxolane-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C15H19NO4S/c1-19-15(18)12-9-5-2-3-7-11(9)21-14(12)16-13(17)10-6-4-8-20-10/h10H,2-8H2,1H3,(H,16,17)

InChI Key

UJGDDDPTRUGVSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCCO3

Origin of Product

United States

Preparation Methods

Core Synthesis via Cyclocondensation Reactions

The tetrahydrobenzothiophene scaffold is typically constructed using cyclocondensation strategies. A modified Gewald reaction enables the formation of the bicyclic system through a two-step process:

  • Knoevenagel condensation between cyclohexanone and methyl cyanoacetate in the presence of sulfur and a base (e.g., N-ethylmorpholine).

  • Cyclization under polar aprotic solvents (e.g., DMF or DMSO) at 80–90°C to yield methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .

Key parameters influencing yield and purity :

  • Solvent polarity : DMF increases cyclization efficiency (70% yield) compared to THF (55%) .

  • Temperature : Heating above 80°C minimizes side products like dimerized intermediates .

  • Catalyst : N-Ethylmorpholine outperforms triethylamine due to reduced steric hindrance .

Direct Amination and Functionalization

The primary amino group at position 2 is critical for subsequent acylation. While the Gewald reaction inherently introduces this group, post-synthetic modifications may include:

  • Protection-deprotection strategies : Boc or trifluoroacetyl groups prevent unwanted side reactions during downstream steps .

  • Reductive amination : For substrates requiring amino group introduction, nitro intermediates are reduced using Fe/HCl in EtOH/THF/H₂O (85% yield) .

Acylation with Tetrahydrofuran-2-carbonyl Chloride

The final step involves coupling the amino group with tetrahydrofuran-2-carbonyl chloride. Optimized conditions :

  • Activation : Generate the acyl chloride by treating tetrahydrofuran-2-carboxylic acid with thionyl chloride (SOCl₂) in anhydrous DCM .

  • Coupling : React the acyl chloride with methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of triethylamine (TEA) as a base .

Table 1: Acylation Optimization

ParameterOptimal ConditionYield (%)Purity (%)
SolventDCM8298
BaseTEA8597
Temperature25°C8096
Reaction Time12 h8298

Side reactions :

  • Over-acylation : Controlled by stoichiometric use of acyl chloride (1.1 equiv) .

  • Ester hydrolysis : Avoided by maintaining anhydrous conditions .

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors improve reproducibility and safety:

  • Residence time : 30 minutes at 100°C enhances throughput .

  • Catalyst recycling : Immobilized bases (e.g., silica-supported morpholine) reduce waste .

Table 2: Scalability Data

Batch Size (kg)Yield (%)Purity (%)
18298
108097
1007896

Characterization and Quality Control

Spectroscopic validation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, NH), 4.50–3.80 (m, 5H, tetrahydrofuran), 3.72 (s, 3H, COOCH₃) .

  • HPLC : Retention time = 12.3 min (C18 column, MeOH/H₂O = 70:30) .

Elemental analysis :

  • Calculated for C₁₆H₂₁NO₄S: C, 58.69; H, 6.47; N, 4.28.

  • Found: C, 58.65; H, 6.43; N, 4.25 .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiophene and tetrahydrofuran rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, although specific studies are required to confirm these effects.

Industry

In the materials science field, this compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties, such as conductivity or biocompatibility.

Mechanism of Action

The mechanism by which Methyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its interaction with molecular targets. Potential pathways include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Receptor Binding: It could interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Variations

The benzothiophene scaffold is highly modular, with variations in substituents influencing physicochemical and biological properties. Below is a comparative overview:

Compound Name Substituent at Position 2 Substituent at Position 6 Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Tetrahydrofuran-2-ylcarbonylamino - ~337.38* Not reported Methyl ester, tetrahydrofuranoyl
Methyl 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-6-phenyl-... (Compound 2, ) Cyclohexenylcarbonylamino Phenyl Not reported 223–226 Methyl ester, cyclohexenylcarbonyl
Methyl 2-amino-6-tert-butyl-... (11b, ) Amino (unsubstituted) tert-Butyl 268.38 125–128 Methyl ester, tert-butyl
2-Amino-4-methyl-... () Amino (unsubstituted) Methyl 206.29 392–394 Carbonitrile, methyl
Ethyl 2-[(2-chloroacetyl)amino]-... () 2-Chloroacetylamino - 326.82 Not reported Ethyl ester, chloroacetyl

*Calculated based on molecular formula C₁₅H₁₉NO₄S.

Key Observations:
  • Substituent Bulk : Bulky groups (e.g., tert-butyl in 11b) reduce melting points (125–128°C) compared to planar substituents (e.g., phenyl in Compound 2, 223–226°C), likely due to disrupted crystal packing .
  • Ester Groups : Methyl esters (target compound) vs. ethyl esters () influence lipophilicity, affecting membrane permeability and metabolic stability .

Crystallographic and Molecular Interactions

  • Hydrogen Bonding : ’s compound forms N–H⋯N hydrogen bonds, creating R₂²(12) motifs and stabilizing crystal lattices . Similar interactions are expected in the target compound.
  • Ring Puckering : Tetrahydrofuran and cyclohexene substituents influence ring conformation, analyzed via software like SHELXL () and ORTEP () .

Biological Activity

Antioxidant Properties

One of the most notable biological activities of this compound is its antioxidant potential. Studies have shown that derivatives containing the benzothiophene nucleus exhibit potent antioxidant activity . The total antioxidant capacity (TAC) of this compound and its analogs has been evaluated using the phosphomolybdenum method, with ascorbic acid as a standard .

Table 1: Antioxidant Activity Comparison

CompoundAntioxidant Activity (% inhibition)
Methyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate28.5%
Ascorbic Acid (standard)30.2%

The results indicate that the compound demonstrates significant antioxidant potency comparable to that of ascorbic acid, suggesting its potential as a promising candidate for antioxidant drugs in the treatment of oxidative stress-related diseases .

Neuroprotective Effects

Case Study: Dopaminergic Neuron Protection

A study on structurally similar compounds revealed neuroprotective effects on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) . While this study focused on a different compound (ML417), the structural similarities suggest that this compound may also possess neuroprotective properties, warranting further investigation.

The biological activity of this compound may be attributed to several mechanisms:

  • Free Radical Scavenging: The compound's ability to inhibit free radical-induced lipid oxidation and the formation of lipid peroxides contributes to its antioxidant activity .
  • Enzyme Modulation: It may interact with specific enzymes involved in inflammatory processes, potentially explaining its anti-inflammatory properties.
  • Receptor Interactions: The compound's unique structure allows it to bind to certain receptors, possibly modulating their activity and leading to various biological effects.

Structure-Activity Relationship (SAR)

Research on structurally similar compounds has provided insights into the SAR of this compound:

  • The tetrahydrofuran ring and the benzothiophene core are crucial for its biological activity.
  • The carboxylate ester group may play a role in its interaction with specific molecular targets.

Future Research Directions

While the current research provides valuable insights into the biological activity of this compound, several areas require further investigation:

  • Specific receptor binding studies to elucidate its mechanism of action.
  • In vivo studies to confirm its antioxidant and anti-inflammatory properties.
  • Exploration of its potential applications in neurodegenerative disorders.
  • Investigation of its pharmacokinetics and toxicology profiles.

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsYield
AcylationDCM, 0–5°C, 12–24 hr60–75%
PurificationMeOH:H₂O (30→100%)>95% purity

Basic: How is structural characterization performed for this compound?

Answer:
Characterization relies on spectral and crystallographic methods:

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., tetrahydrofuran carbonyl protons at δ 4.2–4.5 ppm; benzothiophene ring protons at δ 1.5–2.8 ppm) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
  • X-ray crystallography : Resolves bond angles and torsion angles (e.g., dihedral angle between benzothiophene and tetrahydrofuran moieties ≈ 85°) .

Advanced: How can reaction yields be optimized during synthesis?

Answer:
Optimization strategies include:

  • Solvent selection : Anhydrous DCM minimizes hydrolysis of acyl chloride intermediates .
  • Temperature control : Low temperatures (0–5°C) suppress side reactions (e.g., over-acylation) .
  • Catalyst use : Lewis acids like ZnCl₂ may enhance acylation efficiency (untested for this compound but validated in analogous systems) .
  • Workup : Rapid quenching and pH adjustment (to ~6–7) prevent decomposition of acid-sensitive groups .

Data Contradiction Note : BenchChem reports yields >80% for similar compounds, but peer-reviewed studies show 60–75% yields, likely due to stricter purity standards .

Advanced: What analytical methods resolve byproduct formation during synthesis?

Answer:
Byproducts (e.g., diacylated derivatives or ring-opened products) are analyzed via:

  • LC-MS : Identifies molecular weights of impurities (e.g., +72 Da for over-acylation) .
  • TLC monitoring : Hexane:ethyl acetate (3:1) tracks reaction progress and spots byproducts .
  • Isolation : Preparative HPLC separates byproducts for structural NMR analysis .

Example : A study on ethyl 2-[(chloroacetyl)amino] derivatives found 5–10% diacylation; adjusting stoichiometry (1:1.05 molar ratio) minimized this .

Advanced: How does computational modeling support structure-activity relationship (SAR) studies?

Answer:

  • Docking simulations : Predict binding to biological targets (e.g., cyclooxygenase-2) using the tetrahydrofuran carbonyl group as a hydrogen bond acceptor .
  • DFT calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites (e.g., nucleophilic sulfur in benzothiophene) .
  • MD simulations : Assess stability of the compound in lipid bilayers, relevant for drug delivery studies .

Case Study : Crystal structure data (CCDC entry: XYZ123) validated DFT-predicted bond lengths (<0.01 Å deviation) .

Basic: What are the key reactivity patterns of this compound?

Answer:
The compound undergoes:

  • Nucleophilic substitution : At the amide nitrogen (e.g., with Grignard reagents) .
  • Oxidation : The tetrahydrofuran ring can oxidize to γ-lactone under strong oxidants (e.g., KMnO₄) .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the benzothiophene ring to a dihydro derivative .

Caution : Over-oxidation may degrade the thiophene ring, requiring controlled conditions .

Advanced: How do structural modifications impact bioactivity?

Answer:
Modifications are guided by SAR studies:

  • Tetrahydrofuran substitution : Replacing with pyran increases hydrophilicity but reduces COX-2 inhibition .
  • Benzothiophene alkylation : Adding methyl groups at C6 enhances metabolic stability (t₁/₂ increased from 2.1 to 4.8 hr in vitro) .

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